molecular formula C6H13NO4 B570267 N,2,2-Trimethoxy-N-methylacetamide CAS No. 1401816-27-0

N,2,2-Trimethoxy-N-methylacetamide

Cat. No.: B570267
CAS No.: 1401816-27-0
M. Wt: 163.173
InChI Key: LZOOWTOXZLOLEX-UHFFFAOYSA-N
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Description

N,2,2-Trimethoxy-N-methylacetamide (CAS 1401816-27-0) is a chemical compound with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . This acetamide derivative is part of the important class of carboxamides, which are fundamental in organic and medicinal chemistry due to their wide range of biological activities and extensive use in the production of pharmaceuticals and other fine chemicals . As a research chemical, it serves as a valuable building block and synthetic intermediate in organic synthesis. Compounds of this nature are often investigated for their unique reactivity and potential application in developing new molecular entities. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Handling should only be performed by qualified professionals in a well-equipped laboratory. Please refer to the Safety Datasheet for comprehensive hazard and handling information. For specific storage and handling, it is recommended to store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

N,2,2-trimethoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-7(11-4)5(8)6(9-2)10-3/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOOWTOXZLOLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

This method involves the transesterification of methyl α,α-dimethoxyacetate (1a ) with N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) in the presence of isopropylmagnesium chloride (iPrMgCl). The reaction proceeds in anhydrous THF at −78°C under nitrogen atmosphere:

  • Grignard Formation : DMHA·HCl (6.70 g, 68.6 mmol) is treated with iPrMgCl (14.12 g, 137.28 mmol) in THF at −78°C for 30 minutes.

  • Ester Addition : Methyl dimethoxyacetate (1a , 6.58 g, 49.03 mmol) is added dropwise, and the mixture is stirred for 1 hour.

  • Workup : Quenching with 20% NH4Cl, extraction with DCM, and purification via Kugelrohr distillation yield the product as a pale yellow liquid.

Table 1: Key Parameters for Method A

ParameterValue
Temperature−78°C
SolventTHF
Grignard ReagentiPrMgCl (2.8 eq)
Yield30%
Purity (NMR)>95%

Optimization Challenges

The low yield (30%) in Method A arises from competing side reactions, including incomplete transesterification and Grignard reagent decomposition. Kinetic studies suggest that increasing the reaction time beyond 1 hour exacerbates byproduct formation, while reducing the temperature below −78°C slows the reaction irreversibly.

Method B: Carboxylic Acid Chloride Intermediate

Triphosgene-Mediated Activation

This higher-yielding approach utilizes α,α-diethoxyacetic acid (1c ) activated with triphosgene (BTC) before amidation with DMHA·HCl:

  • Acid Chloride Formation : 1c (58 mg, 0.48 mmol) is treated with triphosgene (71.1 mg, 0.24 mmol) and triethylamine (TEA, 2.4 mmol) in DCM at 0°C.

  • Amidation : DMHA·HCl (51 mg, 0.52 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

  • Purification : Column chromatography (EtOAc/hexane, 1:1) affords the product in 88% yield.

Table 2: Key Parameters for Method B

ParameterValue
Temperature0°C → RT
SolventDCM
ActivatorTriphosgene (0.5 eq)
Yield88%
Purity (NMR)>98%

Scalability and Industrial Relevance

Method B’s high yield and mild conditions make it preferable for large-scale production. A 10 mmol-scale trial produced 1.24 g (75%) of product, demonstrating robustness. The use of triphosgene, however, requires stringent safety measures due to its toxicity, prompting alternatives like oxalyl chloride in recent adaptations.

Comparative Analysis of Methods

Table 3: Method A vs. Method B

CriteriaMethod AMethod B
Yield30%75–88%
Temperature−78°C0°C to RT
Key ReagentiPrMgClTriphosgene
ScalabilityLimited by low yieldHigh
Safety ConcernsPyrophoric GrignardToxic triphosgene

Method B’s superiority in yield and operational simplicity is counterbalanced by its reliance on hazardous reagents. Recent efforts focus on replacing triphosgene with greener alternatives, such as polymer-supported carbodiimides, though these remain experimental.

Reaction Mechanisms and Pathways

Mechanism of Method A

The Grignard reagent (iPrMgCl) deprotonates DMHA·HCl, generating a magnesium alkoxide intermediate. Nucleophilic attack on the ester carbonyl of 1a forms a tetrahedral intermediate, which collapses to release methanol and yield the product. Competing pathways, such as over-addition of the Grignard to the amide, account for the moderate yield.

Mechanism of Method B

Triphosgene converts 1c into its acid chloride, which reacts with DMHA·HCl via nucleophilic acyl substitution. TEA neutralizes HCl, driving the reaction to completion. The absence of strong bases minimizes methoxy group cleavage, ensuring high fidelity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 3.42 (s, 6H, OCH3), 3.13 (s, 3H, NCH3), 2.22 (s, 3H, COCH3).

  • IR (neat) : 1650 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C asym).

  • MS (EI) : m/z 163 [M]+, 148 [M−CH3]+.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at Rt = 4.2 min, confirming >98% purity for Method B.

Applications in Pharmaceutical Synthesis

This compound is a key precursor in salbutamol synthesis, where its ketoacetal derivative undergoes reductive amination to form the β2-agonist core. Recent applications include its use in synthesizing antiviral agents, leveraging its electrophilic carbonyl for nucleophilic additions .

Chemical Reactions Analysis

Types of Reactions: N,2,2-Trimethoxy-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

N,2,2-Trimethoxy-N-methylacetamide is characterized by its unique molecular structure, which includes three methoxy groups attached to the nitrogen atom and a methyl group on the acetamide moiety. This configuration imparts specific chemical properties that make it suitable for various applications.

Applications in Organic Synthesis

2.1. Solvent for Reactions

This compound serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high polarity and ability to stabilize reactive intermediates make it particularly useful in nucleophilic substitution reactions.

2.2. Reagent in Synthesis

This compound is employed as a reagent in the synthesis of various organic compounds. For instance, it can be utilized in the preparation of amides and esters through acylation reactions. The presence of methoxy groups enhances its reactivity compared to other acetamides.

Applications in Pharmaceutical Chemistry

3.1. Drug Development

This compound has been investigated for its potential role in drug development. Its structural characteristics allow for modifications that can lead to the synthesis of bioactive compounds. Researchers have explored derivatives of this compound for their pharmacological activities.

3.2. Nucleoside Analogues

The compound has been studied as a building block for nucleoside analogues, which are important in antiviral and anticancer therapies. The modification of nucleosides with acetamide groups can enhance their stability and efficacy against specific targets.

Applications in Material Science

4.1. Polymer Chemistry

In material science, this compound is used as an additive in polymer formulations to improve solubility and processability. Its compatibility with various polymers makes it valuable in developing advanced materials with tailored properties.

4.2. Coatings and Adhesives

The compound's chemical properties allow it to be incorporated into coatings and adhesives to enhance adhesion and durability. Its use can lead to improved performance characteristics in industrial applications.

Case Study 1: Synthesis of Nucleoside Analogues

A study demonstrated the successful synthesis of modified nucleosides using this compound as a reagent. The resulting compounds exhibited increased nuclease resistance and improved binding affinity to target enzymes .

Case Study 2: Polymer Additive Performance

Research on polymer blends incorporating this compound showed enhanced mechanical properties and thermal stability compared to control samples without the additive . This highlights its potential in developing high-performance materials.

Summary Table of Applications

Application AreaSpecific UseBenefits
Organic SynthesisSolvent and reagent in reactionsHigh polarity; stabilizes intermediates
Pharmaceutical ChemistryDrug development; nucleoside analoguesEnhances stability; potential bioactivity
Material ScienceAdditive in polymers; coatings and adhesivesImproves solubility; enhances performance

Mechanism of Action

The mechanism of action of N,2,2-Trimethoxy-N-methylacetamide is primarily related to its role as an intermediate in the synthesis of β2-adrenergic receptor agonists. These agonists work by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and relief from bronchospasm.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N,2,2-Trimethoxy-N-methylacetamide and selected analogs:

Compound Name Molecular Formula Substituents Key Applications Notable Properties
This compound C₆H₁₃NO₄ N-methyl, 2,2-dimethoxy Limited data; likely intermediate or ligand High polarity due to methoxy groups
N-Methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO N-methyl, 2,2,2-trifluoro Solvent, fluorinated intermediates Low boiling point (127.07 g/mol), hydrolytically stable
Alachlor C₁₄H₂₀ClNO₂ N-(methoxymethyl), 2-chloro, 2,6-diethyl Herbicide (pre-emergent weed control) High soil mobility; regulated due to toxicity
N,N-Dimethylacetamide C₄H₉NO N,N-dimethyl Polar aprotic solvent, polymer synthesis High boiling point (165°C), moderate toxicity (IARC Group 3)
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide C₉H₇ClF₃NO₂ 2-chloro, N-(trifluoromethoxyphenyl) Pharmaceutical intermediate High lipophilicity (XLogP3 = 3), halogenated stability

Key Differences in Reactivity and Stability

  • Electronic Effects : The trimethoxy groups in this compound likely enhance electron density at the carbonyl group, increasing its susceptibility to nucleophilic attack compared to fluorinated analogs like N-Methyl-2,2,2-trifluoroacetamide, where electron-withdrawing trifluoromethyl groups stabilize the amide bond .
  • Steric Hindrance : The bulky methoxy substituents may restrict rotational freedom around the acetamide core, a feature absent in simpler derivatives like N,N-Dimethylacetamide .

Toxicity and Environmental Impact

  • Alachlor: Banned in the EU due to groundwater contamination risks and carcinogenic metabolites .
  • This compound : Toxicity data are unavailable, but its structural similarity to regulated acetamides suggests a need for rigorous environmental and toxicological profiling.

Crystallographic and Spectroscopic Data

X-ray studies of related acetamides (e.g., 2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide) reveal anti-periplanar conformations of the N–H and C=O bonds, stabilized by intermolecular hydrogen bonding . Infrared (IR) and NMR spectra of such compounds typically show:

  • IR : Strong C=O stretches at ~1650–1700 cm⁻¹.
  • ¹H NMR : Methoxy protons as singlets at δ 3.2–3.5 ppm .

Biological Activity

N,2,2-Trimethoxy-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, mechanism of action, and effects on various cell lines.

This compound can be synthesized through various methods involving the reaction of methoxyacetyl chloride with trimethylamine. The structural formula is represented as follows:

N 2 2 Trimethoxy N methylacetamide C6H13NO3\text{N 2 2 Trimethoxy N methylacetamide }\text{C}_6\text{H}_{13}\text{N}\text{O}_3

This compound features three methoxy groups and an acetamide functional group that contribute to its chemical reactivity and biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate enhanced activity against MCF-7 breast cancer cells and HT-29 colon cancer cells. The mechanism of action is believed to involve the disruption of microtubule dynamics by binding to the colchicine site of tubulin polymerization .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7~38Disruption of microtubule dynamics
HT-29~50Induction of apoptosis
A549~100Inhibition of cell proliferation

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. This process is mediated through the activation of caspases (caspase-2, -3, and -8), which are crucial for the execution phase of cell apoptosis. Additionally, this compound does not cause mitochondrial depolarization, indicating a specific pathway for inducing cell death without affecting mitochondrial integrity .

Case Studies

  • MCF-7 Breast Cancer Cells : In a study evaluating multiple derivatives of trimethoxy compounds, this compound was found to be significantly more potent than its counterparts without methoxy substitutions. The IC50 values were consistently in the low nanomolar range for MCF-7 cells .
  • HT-29 Colon Cancer Cells : Similar evaluations showed that this compound also effectively inhibited HT-29 cells with an IC50 value around 50 nM. The study highlighted its potential as a therapeutic agent against colorectal cancer .
  • Multidrug-resistant Cell Lines : Notably, some derivatives displayed activity against multidrug-resistant cell lines that overexpress P-glycoprotein. This characteristic is crucial for developing treatments for cancers that have become resistant to conventional therapies .

Q & A

Q. What environmental impact assessments are needed for this compound?

  • Methodological Answer : Conduct OECD 301 biodegradability tests (28-day aerobic conditions). Evaluate ecotoxicity via Daphnia magna (EC₅₀) and algal growth inhibition assays. Persistence in soil/water systems is modeled using EPI Suite .

Methodological Tables

Parameter Recommended Technique Reference
Purity AssessmentHPLC (C18 column, acetonitrile:H₂O)
Stability TestingForced degradation (40°C/75% RH)
Reaction MonitoringTLC (hexane:ethyl acetate, 9:1)
Toxicity ScreeningZebrafish embryo assay

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